molecular formula C5H6N2S B12536033 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione CAS No. 653603-16-8

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione

Cat. No.: B12536033
CAS No.: 653603-16-8
M. Wt: 126.18 g/mol
InChI Key: FNEOSHRHIQZMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione is a bicyclic heterocyclic compound featuring a norbornane-like scaffold with two nitrogen atoms at positions 2 and 7 and a thione (C=S) group at position 2. The rigid bicyclic framework imparts unique stereoelectronic properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cycloaddition or sulfurization reactions, as inferred from analogous diazabicyclo systems . The thione group enhances its reactivity in nucleophilic substitution and coordination chemistry, distinguishing it from oxygen- or nitrogen-containing analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653603-16-8

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione

InChI

InChI=1S/C5H6N2S/c8-5-3-1-2-4(6-3)7-5/h1-4,6H,(H,7,8)

InChI Key

FNEOSHRHIQZMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2NC1C(=S)N2

Origin of Product

United States

Preparation Methods

Stability of Intermediates

Bicyclic thiones are prone to dimerization or oxidation. For instance, the Diels-Alder adduct 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene requires immediate hydrolysis to prevent decomposition. Similar instability is anticipated for sulfur analogs, necessitating in situ generation and rapid purification.

Solvent and Temperature Effects

  • Solvents : Halogenated solvents (e.g., CH₂Cl₂) enhance electrophilicity in Diels-Alder reactions but may compete in thionation steps.
  • Temperature : Reactions involving thiocarbonyl compounds often require mild conditions (0–25°C) to avoid side reactions.

Comparative Analysis of Hypothetical Methods

Method Starting Materials Conditions Theoretical Yield Challenges
Diels-Alder + Thionation Cyclopentadiene, CH₃SO₂NCS -20°C, CH₂Cl₂, 6–12 h 40–60% Adduct instability
Ketone Thionation C₅H₆N₂O, P₄S₁₀ THF, reflux, 8 h 70–85% Precursor availability
Diamine Cyclization 1,2-Diamine, CSCl₂ K₂CO₃, MeOH, 24 h 50–65% Thiourea cyclization efficiency

Chemical Reactions Analysis

General Reactivity Profile

The compound 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione combines a strained bicyclic framework with a reactive thione moiety (S=C-N). While direct experimental data for this specific compound is limited in the provided sources, analogous azabicyclo systems exhibit reactivity patterns that can inform potential transformations. Key reactive sites include:

  • Thione group : Susceptible to nucleophilic attacks, tautomerism (thione-thiol equilibrium), and electrophilic additions.

  • Bicyclic double bond : Prone to cycloaddition or diene-related reactions.

Cycloaddition Reactions

Related azabicyclo systems like 2,3-diazabicyclo[2.2.1]hept-5-ene undergo [3+2] cycloadditions with dipoles such as nitrile oxides, forming isoxazoles . For this compound, a similar reaction could theoretically yield heterocyclic derivatives, though steric hindrance from the thione group may influence regioselectivity.

Thione Functional Group Reactivity

The thione group (S=C-N) is highly reactive:

  • Nucleophilic substitution : Attack by alkylating agents (e.g., alkyl halides) could displace the sulfur atom, forming imine derivatives.

  • Tautomerism : Equilibrium between thione (S=C-N) and thiol (SH-C-N) tautomers may enable distinct reactivity under acidic/basic conditions.

  • Electrophilic addition : The sulfur atom could act as a nucleophile, reacting with electrophiles like ketenes or carbodiimides.

Reduction/Oxidation

  • Reduction : The thione group could be reduced to a thiol (SH) using hydride donors (e.g., NaBH₄) or catalytic hydrogenation.

  • Oxidation : Conversion to a sulfonic acid (SO₃H) via strong oxidizing agents (e.g., H₂O₂ in acidic conditions).

Comparison with Analogous Systems

Compound Reaction Type Key Observations
2,3-Diazabicyclo[2.2.1]hept-5-ene[3+2] Cycloaddition with nitrile oxidesYields isoxazole derivatives (88–96% yield) .
2-Azabicyclo[2.2.1]hept-5-en-3-oneNucleophilic substitutionReacts with hydrazines to form amides or undergoes reductions .
AzanorbornenesCycloaddition with diphenylketeneForms bicyclo[4.3.0]nonanones (e.g., 3-azabicyclo[4.3.0]nonanones) .

Limitations and Gaps

  • Lack of direct experimental data : None of the provided sources explicitly describe reactions of this compound.

  • Structural complexity : The dual presence of a thione group and a bicyclic framework introduces steric and electronic challenges, potentially limiting reaction pathways observed in simpler analogs.

Proposed Experimental Directions

To explore the reactivity of this compound, the following approaches could be considered:

  • Cycloaddition studies : Test [3+2] reactions with dipoles (e.g., nitrile oxides) under varied conditions.

  • Functional group transformations : Investigate thione reduction (e.g., using NaBH₄) or oxidation (e.g., H₂O₂).

  • NMR/IR spectroscopy : Monitor tautomerism and intermediate formation during reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione derivatives as promising anticancer agents. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that specific derivatives exhibited IC50 values lower than those of established chemotherapeutics, indicating their potential as effective cancer treatments .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5cHUH718.78
5dHUH710.10
5iHCT11625.00

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial activity against gram-positive bacteria compared to gram-negative strains . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainActivity LevelReference
5aBacillus cereusHigh
5bStaphylococcus aureusModerate
5cEscherichia coliLow

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under various conditions .

Synthesis and Evaluation of Anticancer Agents

A comprehensive study synthesized a series of derivatives from this compound and evaluated their anticancer properties against multiple cell lines using the NCI-60 panel assay. The results indicated that several compounds displayed potent activity with minimal toxicity to normal cells, underscoring their therapeutic potential in cancer treatment .

Development of Antimicrobial Agents

Another significant study focused on the synthesis of thione derivatives from the bicyclic compound and their subsequent antimicrobial evaluation against various pathogens. The findings revealed that these compounds not only inhibited bacterial growth but also showed promise as antifungal agents, highlighting their versatility in combating infectious diseases .

Mechanism of Action

The mechanism of action of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in electron density transfers and bond formation/breaking processes. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Diazabicycloheptane Derivatives

Compound Name Bicyclo System Substituents/Functional Groups Key Applications/Properties Reference
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione [2.2.1] Thione (C=S) at C3 Ligand design, heterocyclic synthesis
2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Boc-protected amine at C2, ester at C5 Protecting group strategies
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane [2.2.1] Nitropyridyl at C5, Boc at C2 Pharmacological intermediates
2,7-Diazabicyclo[4.1.0]hept-3-ene [4.1.0] Unsaturated C3-C4 bond Analgesic and anticoccidial agents
2-Azabicyclo[2.2.1]hept-5-ene [2.2.1] Single N at C2, no thione Epibatidine analogs, catalysis

Key Observations :

  • Scaffold Rigidity: The [2.2.1] system (norbornane-like) offers greater rigidity compared to [4.1.0] or [3.1.1] systems, enhancing stereochemical control in synthesis .
  • Functional Group Impact : The thione group in the target compound increases electrophilicity at C3, enabling thiol-disulfide exchange reactions absent in carboxylate or Boc-protected analogs .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility Reference
This compound ~154.2 (C₆H₈N₂S) N/A N/A Polar aprotic solvents
2-Azabicyclo[2.2.1]hept-5-ene 95.14 1.006 137.6 Ether, THF
Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile 212.2 N/A N/A Low polarity solvents

Key Observations :

  • Impact of Heteroatoms : The thione group increases molecular weight and polarity compared to the azabicyclo analog, likely reducing volatility (cf. boiling point: 137.6°C for 2-azabicyclo vs. unrecorded for thione) .
  • Solubility : Nitrile-rich analogs (e.g., ) exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity, whereas the thione derivative’s solubility aligns with sulfur-containing pharmaceuticals.
Pharmacological Potential
  • Sigma Receptor Ligands: Diazabicyclo[4.3.0]nonane derivatives (e.g., ) show sigma receptor affinity, suggesting that the target compound’s thione group could modulate binding kinetics via sulfur-mediated interactions.
  • Antimicrobial Activity: Thione-containing heterocycles are known for antimicrobial properties, positioning this compound as a candidate for antibiotic development .

Biological Activity

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H8_8N2_2S
  • Molecular Weight : 152.21 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets within cells. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells through the modulation of cellular signaling pathways.

Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Compound DerivativeMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
Compound C64Pseudomonas aeruginosa

These results suggest that modifications to the bicyclic structure can enhance antimicrobial efficacy.

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis.

A notable study evaluated the compound's effects on MCF-7 breast cancer cells:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2565
5030

The data indicate a dose-dependent decrease in cell viability, highlighting the compound's potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of thioamide precursors under controlled conditions. For example, analogous bicyclic diaza compounds are synthesized via [3+2] cycloaddition or ring-closing metathesis. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalysts (e.g., Pd/C or Ru-based systems). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm bicyclic scaffold geometry and thione moiety (δ ~220–240 ppm for 13^13C=S).
  • X-ray diffraction : Single-crystal analysis resolves bond angles and torsional strain in the bicyclo[2.2.1] system.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular formula (e.g., C6_6H8_8N2_2S) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation.
  • Storage : Keep in a sealed container under inert gas (N2_2) at 2–8°C to prevent oxidation or moisture absorption.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do computational models explain the reactivity of this compound in sigmatropic rearrangements?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal transition states for [1,3]-sigmatropic shifts. The bicyclic system’s strain energy (~25 kcal/mol) lowers activation barriers compared to non-constrained analogs. Solvent effects (PCM model) and electron localization function (ELF) analysis further clarify regioselectivity in thione-derived reactions .

Q. What pharmacological activities have been observed in structurally related diazabicyclo compounds, and how can these guide bioactivity studies?

  • Methodological Answer : Analogous compounds (e.g., PHAR-DBH-Me) show cannabinoid receptor (CB1/CB2) agonism and TRPV1 modulation. To assess bioactivity:

  • In vitro assays : Use HEK293 cells transfected with CB1/CB2 receptors and calcium flux assays.
  • In vivo models : Test cardiovascular effects in rodents via telemetry (blood pressure, heart rate).
  • SAR studies : Modify substituents on the bicyclic core to enhance receptor binding affinity .

Q. How can contradictory data on the metabolic stability of diazabicyclo derivatives be resolved?

  • Methodological Answer : Contradictions may arise from species-specific metabolism (e.g., human vs. rat liver microsomes). Approaches include:

  • Comparative metabolomics : Use LC-MS/MS to identify species-dependent phase I/II metabolites.
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms.
  • Stable isotope labeling : Track metabolic pathways using 13^{13}C/15^{15}N-labeled analogs .

Q. What strategies mitigate side reactions during functionalization of the thione group?

  • Methodological Answer :

  • Protection-deprotection : Temporarily mask the thione with tert-butyl groups to prevent nucleophilic attack.
  • Low-temperature reactions : Perform alkylation/acylation at −78°C (dry ice/acetone bath) to reduce thione oxidation.
  • Catalytic control : Use Pd-mediated cross-coupling to selectively modify the bicyclic core without disrupting the thione .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.